2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" is an organic compound featuring a complex molecular structure. The compound consists of a phenoxy group, oxadiazole ring, and trimethoxyphenyl substituents. The incorporation of these functional groups suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing "2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" typically involves a multi-step process:
Formation of the oxadiazole ring: : This can be achieved through a cyclization reaction involving hydrazides and carbonyl-containing compounds under acidic conditions.
Introduction of the phenoxy group: : The phenol derivative undergoes nucleophilic substitution with a haloacetamide, usually in the presence of a base like potassium carbonate.
Coupling with the trimethoxyphenyl group: : This step might involve cross-coupling reactions such as Suzuki or Heck reactions to achieve the desired connectivity.
Industrial Production Methods
Scaling up the production of this compound to an industrial level would require optimization of reaction conditions, solvent selection, and purification techniques. Continuous flow chemistry might be adopted for higher efficiency and yield. Reaction monitoring via techniques like HPLC and NMR is crucial to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy groups can undergo oxidative demethylation, producing phenolic hydroxyl groups.
Reduction: : The oxadiazole ring and acetamide functionalities can be reduced under specific conditions, altering the molecule's overall reactivity.
Substitution: : Electrophilic aromatic substitution can occur at the phenoxy and trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic media.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: : Formation of phenolic derivatives.
Reduction: : Formation of amino derivatives or alcohols.
Substitution: : Formation of halogenated derivatives.
Scientific Research Applications
"2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" has several applications across various fields:
Chemistry: : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: : Evaluated for its potential anti-inflammatory, antimicrobial, and anticancer properties due to its unique structural features.
Medicine: : Investigated as a candidate for developing new therapeutic agents targeting specific enzymes and receptors.
Industry: : Used as an intermediate in the synthesis of more complex molecules, especially in pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Binding to Enzymes: : Inhibits enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: : Acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Molecular Pathways: : Alters pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(propan-2-yl)phenoxy)-N-(4-methoxyphenyl)acetamide: : Similar in structure but with fewer methoxy groups, affecting its reactivity and biological activity.
2-(4-methylphenoxy)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide: : Variation in substituents leading to different pharmacological profiles.
2-[4-(propan-2-yl)phenoxy]-N-[5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: : Another isomer with potential variations in activity and applications.
Uniqueness
The unique combination of the isopropyl-substituted phenoxy group and the trimethoxyphenyl oxadiazole structure sets "2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" apart, imparting unique physical and chemical properties that may translate into distinct biological activities.
And there you have it—a detailed deep dive into "this compound". Hope this hits the mark for what you were after!
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-13(2)14-6-8-16(9-7-14)30-12-19(26)23-22-25-24-21(31-22)15-10-17(27-3)20(29-5)18(11-15)28-4/h6-11,13H,12H2,1-5H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBXYSRHIMAPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.